Alytesin is a bioactive peptide derived from amphibian sources, specifically from the skin exudates of the midwife toad. It has garnered attention due to its diverse biological activities and potential therapeutic applications. The peptide has been studied for its insulinotropic actions, effects on body temperature and pancreatic juice secretion, and antitumor properties. These studies have explored the structure-activity relationships of alytesin and its analogs, aiming to enhance its therapeutic potential and stability for clinical applications.
Alytesin and its analogs have been synthesized and evaluated for their biomedical applications. The peptides have been found to decrease body temperature and stimulate pancreatic juice secretion, suggesting their role in thermoregulation and digestive processes. The structure of these peptides has been confirmed through high-resolution NMR spectroscopy, ensuring the accuracy of synthesis for further biological studies2.
The structural flexibility of alyteserin-2a has limited its use as an antitumor agent. However, modifications such as hydrocarbon stapling have been employed to enhance its structural integrity. These modifications have led to the discovery of novel stapled peptide antitumor agents with improved helicity levels, protease resistance, and antitumor activity. Among the modified peptides, alyteserin-2a-Sp3 has shown significant potential as a lead compound for the development of new antitumor drugs. This highlights the importance of structural modifications in improving the biological activity and stability of alytesin for therapeutic use3.
The synthesis of alytesin typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support resin. The synthesis parameters include:
Alytesin participates in several biochemical reactions primarily related to its interactions with specific receptors in the body. These include:
The detailed kinetics of these interactions can vary based on concentration and environmental conditions.
The mechanism of action of alytesin primarily involves its role as an agonist at bombesin receptors. Upon binding:
These effects are dose-dependent and can exhibit tachyphylaxis upon repeated administration, indicating a complex interaction with receptor desensitization mechanisms .
Alytesin exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and therapeutic applications .
Alytesin has several scientific applications:
Alytesin is a bombesin-like peptide (BLP) first isolated from the skin secretions of the Midwife toad (Alytes obstetricans), a member of the phylogenetically ancient family Alytidae (formerly Discoglossidae) [2] [8]. This peptide exhibits a restricted phylogenetic distribution, primarily documented in the genus Alytes, which includes five recognized species distributed across the Western Mediterranean Basin. Notably, Alytes maurus (the Moroccan midwife toad) and A. obstetricans are the best-studied sources of alytesin [2] [3]. The genus Alytes diverged from its closest relatives, the fire-bellied toads (Bombina spp., approximately 15–18 million years ago (Mya), coinciding with the Miocene fragmentation of the Betic-Rifean Massif and the Messinian Salinity Crisis [1] [2]. Genomic analyses confirm that alytesin and its homolog bombesin (from Bombina bombina) share a common ancestral gene, but their lineage-specific diversification reflects adaptations to distinct ecological niches in Europe and North Africa [2] [6].
Table 1: Phylogenetic Distribution of Alytesin and Homologs in Anurans
Family | Genus/Species | Peptide Identified | Tissue Expression |
---|---|---|---|
Alytidae | Alytes maurus | Alytesin | Skin secretions |
Alytidae | Alytes obstetricans | Alytesin | Skin secretions |
Bombinatoridae | Bombina bombina | Bombesin | Skin secretions |
Bombinatoridae | Bombina orientalis | Bombesin | Skin secretions |
Ranidae | Rana spp. | Ranatensin | Skin, brain, gut |
The evolution of alytesin is rooted in vertebrate-wide genome duplication events. Two rounds of whole-genome duplication (WGD) in the stem lineage of vertebrates facilitated the divergence of bombesin-like peptides from ancestral gastrointestinal hormone genes [6] [9]. In anurans, a subsequent tandem gene duplication gave rise to specialized BLPs expressed exclusively in skin secretions, distinct from their gastrointestinal or neuronal counterparts [2] [9]. The alytesin gene in A. maurus encodes a precursor protein with a conserved structure: a signal peptide, an acidic spacer (propiece), and the mature bioactive peptide [2]. Comparative genomics reveals that the alytesin promoter region shares conserved regulatory elements (e.g., CRE/TRE and E-box motifs) with Bombina bombesin genes, indicating parallel evolution of tissue-specific expression [2] [9]. Functional diversification arose via exon shuffling and positive selection on residues critical for receptor binding. For example, the C-terminal amidation site (Gly-Arg-Arg) of alytesin is conserved across Alytidae and Bombinatoridae, optimizing affinity for gastrin-releasing peptide receptors (GRPRs) in predators [2] [6].
Table 2: Genetic Architecture of Bombesin-like Peptide Precursors
Species | Precursor Gene | Exons | Signal Peptide | Bioactive Peptide Sequence |
---|---|---|---|---|
Alytes maurus | Alytesin | 3 | 22 residues | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ |
Bombina bombina | Bombesin | 3 | 24 residues | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ |
Xenopus laevis | GRP | 4 | 23 residues | Non-amidated, gut-specific |
Alytesin is co-secreted with antimicrobial peptides (AMPs) termed alyteserins in the skin venom of Alytes species, forming a synergistic defensive arsenal [2] [3] [7]. Transcriptome analyses of A. maurus granular glands reveal that alytesin and alyteserins are encoded by distinct genes but share overlapping expression patterns and proteolytic processing pathways [2]. The AMP precursor genes (e.g., alyteserin-1 and -2) exhibit a tandem repeat structure, each encoding two AMPs: an alyteserin-1 variant (e.g., GFKEVLKAGLGSLVKGIPAHVAN-NH₂) followed by an alyteserin-2 variant (e.g., ILGAIIPLVSGLLSHL-NH₂) [2] [7]. This genetic architecture mirrors that of Bombina AMPs (bombinins), suggesting co-option of an ancestral gene regulatory network for dual defense functions. Functionally, alytesin acts as a neurotoxin disrupting predator physiology (e.g., smooth muscle contraction), while alyteserins provide broad-spectrum antimicrobial activity (MIC = 9.5–300 μM) against pathogens like Escherichia coli and Staphylococcus aureus [2] [3]. This co-evolution exemplifies "functional synergy," where neurotoxins and AMPs collectively enhance fitness through predator deterrence and infection prevention [2] [7].
Alytesin and bombesin exhibit striking structural conservation despite their independent evolutionary trajectories. Both peptides are tetradecapeptides sharing a C-terminal octapeptide motif (-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) responsible for GRPR activation [2] [8]. However, transcriptomic studies highlight key differences in their genomic contexts:
Beyond Alytidae and Bombinatoridae, BLP homologs display convergent functional shifts. In Ranidae, ranatensin evolved from the same ancestral BLP gene but acquired a role in gut motility regulation, losing its defensive function [2]. This contrasts with the neofunctionalization observed in Alytes, where alytesin specialized strictly for chemical defense.
Table 3: Functional Divergence of Bombesin-like Peptides in Anurans
Peptide | Origin | Primary Function | Receptor Specificity | Key Adaptive Feature |
---|---|---|---|---|
Alytesin | Alytes spp. | Predator defense (neurotoxin) | GRPR | C-terminal amidation; high receptor affinity |
Bombesin | Bombina spp. | Predator defense (neurotoxin) | GRPR, NMBR | N-terminal pyroglutamation; resistance to proteolysis |
Ranatensin | Rana spp. | Gastrointestinal regulation | NMBR | Loss of skin expression; gut-specific processing |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7